6-Bromo-3-chloro-1-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry
Mechanism of Action
Target of Action
6-Bromo-3-chloro-1-methyl-1H-indazole is a type of indazole derivative . Indazole derivatives have been found to be biologically active compounds used for the treatment of various disorders including cancer cells and microbes . They show various biologically vital properties .
Mode of Action
It is known that indazole derivatives can inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (oa) cartilage .
Biochemical Pathways
It has been found that indazole derivatives can inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These are key mediators in the inflammatory response, suggesting that this compound may have anti-inflammatory properties.
Result of Action
It has been found that indazole derivatives can inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (oa) cartilage . This suggests that this compound may have potential therapeutic effects in conditions characterized by inflammation.
Biochemical Analysis
Biochemical Properties
6-Bromo-3-chloro-1-methyl-1H-indazole plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions suggest that this compound may modulate oxidative stress responses by enhancing the activity of these enzymes, thereby reducing the levels of reactive oxygen species in cells .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a crucial role in programmed cell death . Additionally, this compound can inhibit cell proliferation by interfering with the cell cycle, particularly at the G0–G1 phase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as DNA and proteins. This binding can lead to the inhibition of enzyme activity, such as topoisomerase, which is essential for DNA replication and transcription . Furthermore, this compound can modulate gene expression by interacting with transcription factors, thereby altering the transcriptional activity of target genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and enhancing antioxidant defenses . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its biotransformation and elimination. This compound is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes facilitate the excretion of this compound and its metabolites through the urine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, which may influence its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize predominantly in the cytoplasm and nucleus of cells . In the cytoplasm, this compound can interact with various cytoplasmic proteins, while in the nucleus, it can bind to DNA and transcription factors, thereby modulating gene expression . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines in a catalyst-free environment . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization process, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromo-3-chloro-1-methyl-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-iodo-1-methyl-1H-indazole
- 6-Bromo-5-chloro-1H-indazole
- 7-Bromo-4-chloro-1-methyl-1H-indazole-3-amine
Uniqueness
6-Bromo-3-chloro-1-methyl-1H-indazole is unique due to its specific bromine and chlorine substitutions, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-bromo-3-chloro-1-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTHXDOLGOEEAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.